methyl 5-(3,4-dimethoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide
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Overview
Description
Methyl 5-(3,4-dimethoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of methyl 5-(3,4-dimethoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the thiadiazine ring. The final step involves the esterification of the carboxylic acid group with methanol to yield the desired methyl ester .
Chemical Reactions Analysis
Methyl 5-(3,4-dimethoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the thiadiazine ring.
Esterification: The carboxylate group can be esterified with various alcohols to form different esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical research.
Medicine: The compound has been investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 5-(3,4-dimethoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Methyl 5-(3,4-dimethoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:
2H-1,2,4-benzothiadiazine-1,1-dioxide: This compound has a similar thiadiazine ring structure but differs in the substitution pattern and functional groups.
3-methyl-2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide: This compound features a benzo-fused thiadiazine ring and has been studied for its PI3Kδ inhibitory activity.
Properties
Molecular Formula |
C13H14N2O6S |
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Molecular Weight |
326.33 g/mol |
IUPAC Name |
methyl 5-(3,4-dimethoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate |
InChI |
InChI=1S/C13H14N2O6S/c1-19-11-5-4-8(6-12(11)20-2)9-7-10(13(16)21-3)15-22(17,18)14-9/h4-7,15H,1-3H3 |
InChI Key |
IVUPDDGVTIAPHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NS(=O)(=O)NC(=C2)C(=O)OC)OC |
Origin of Product |
United States |
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